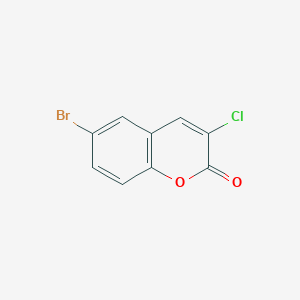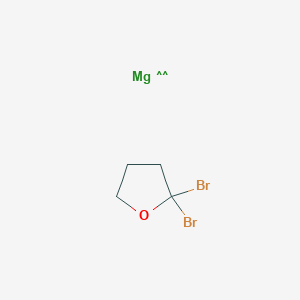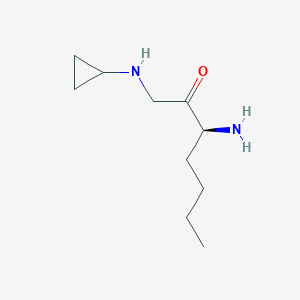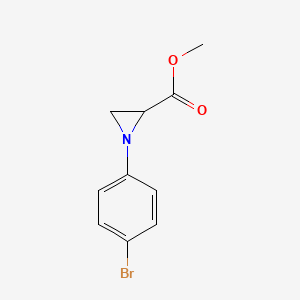
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene, also known as trans-anethole, is an organic compound that belongs to the class of aromatic compounds. It is a derivative of benzene, characterized by the presence of a methyl group and a phenylprop-2-en-1-yl group attached to the benzene ring. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, licorice-like aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene can be synthesized through several methods. One common method involves the alkylation of anisole with propenylbenzene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This process utilizes a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of anisole with propenylbenzene. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; chlorine (Cl2) or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic and perfume industries.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(1-phenylprop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
Anethole: A structural isomer with similar aromatic properties but different spatial arrangement of atoms.
Estragole: Another phenylpropene derivative with a methoxy group instead of a methyl group.
Safrole: A related compound with a methylenedioxy group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its sweet, licorice-like aroma and potential therapeutic effects make it valuable in various applications.
Eigenschaften
CAS-Nummer |
819082-54-7 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-methyl-4-(1-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h3-12,16H,1H2,2H3 |
InChI-Schlüssel |
WLTUXXHGNURLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)

![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)

![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
